DPC423

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

DPC 423 wurde umfassend auf seine gerinnungshemmenden Eigenschaften untersucht. Es hat sich gezeigt, dass es die Prothrombinzeit, die aktivierte partielle Thromboplastinzeit und die Heptest-Gerinnungszeit im menschlichen Plasma verdoppelt . In Tiermodellen zeigte DPC 423 eine wirksame antithrombotische Aktivität mit guten pharmakokinetischen Profilen . Seine Anwendungen erstrecken sich auf die Behandlung und Vorbeugung von thrombotischen Erkrankungen, darunter tiefe Beinvenenthrombose, Lungenembolie und Schlaganfallprophylaxe bei Patienten mit nicht-valvulärem Vorhofflimmern .

Wirkmechanismus

DPC 423 entfaltet seine Wirkung durch die selektive Hemmung des humanen Gerinnungsfaktors Xa . Faktor Xa spielt eine entscheidende Rolle in der Blutgerinnungskaskade, indem es Prothrombin in Thrombin umwandelt, was dann zur Bildung von Fibrin-Gerinnseln führt . Durch die Hemmung von Faktor Xa verhindert DPC 423 effektiv die Bildung von Thrombin und die anschließende Gerinnselbildung . Diese selektive Hemmung wird durch die hohe Bindungsaffinität der Verbindung an Faktor Xa erreicht, mit einer Dissoziationskonstanten (Ki) von 0,15 Nanomolar .

Wirkmechanismus

Target of Action

DPC423, also known as 3XLJ2DL48G, DPC-423, or 1-(3-(Aminomethyl)phenyl)-N-(3-fluoro-2’-methanesulfonyl-(1,1’-biphenyl)-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride, is a synthetic, orally bioavailable, competitive, and selective inhibitor of human coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which leads to blood clotting. By inhibiting factor Xa, this compound prevents the formation of blood clots .

Mode of Action

This compound interacts with factor Xa to inhibit its activity. It has a high selectivity for factor Xa over other human coagulation proteases . The inhibition of factor Xa prevents the conversion of prothrombin to thrombin, thereby halting the coagulation cascade and preventing the formation of blood clots .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade. By inhibiting factor Xa, this compound disrupts the coagulation cascade, preventing the formation of fibrin clots . This has downstream effects on the body’s hemostatic system, potentially reducing the risk of thrombotic disorders .

Pharmacokinetics

This compound has a good pharmacokinetic profile. It is orally bioavailable, with an oral bioavailability of 57% . It has a plasma clearance of 0.24 L/kg/h, and a plasma half-life of 7.5 hours . These properties suggest that this compound can be effectively absorbed and utilized by the body, and that it remains in the body for a sufficient amount of time to exert its anticoagulant effects .

Result of Action

The primary result of this compound’s action is its anticoagulant effect. In vitro, this compound produced anticoagulant effects in human plasma, doubling prothrombin time, activated partial thromboplastin time, and Heptest clotting time . In animal models of arteriovenous shunt thrombosis, this compound was an effective antithrombotic agent . These results suggest that this compound could be a potent anticoagulant in clinical settings .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the bioavailability and efficacy of this compound. Additionally, individual patient factors such as age, sex, weight, and health status could also influence the action, efficacy, and stability of this compound

Biochemische Analyse

Biochemical Properties

DPC423 interacts with human coagulation factor Xa, exhibiting a Ki of 0.15 nM . It also interacts with other biomolecules such as trypsin, thrombin, plasma kallikrein, activated protein C, factor IXa, factor VIIa, chymotrypsin, urokinase, plasmin, tissue plasminogen activator, and complement factor I, albeit with much higher Ki values . These interactions underline the role of this compound in biochemical reactions, particularly those related to coagulation.

Cellular Effects

In vitro, this compound produces anticoagulant effects in human plasma, doubling prothrombin time, activated partial thromboplastin time, and Heptest clotting time at certain concentrations . This indicates that this compound influences cell function, particularly in terms of cell signaling pathways and cellular metabolism related to coagulation.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of human coagulation factor Xa . This inhibition is likely to be the main mechanism of action for this compound’s antithrombotic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a good pharmacokinetic profile with an oral bioavailability of 57%, a plasma clearance of 0.24 L kg h, and a plasma half-life of 7.5 h . This suggests that this compound is stable and does not degrade quickly, making it suitable for long-term studies.

Dosage Effects in Animal Models

In animal models of arteriovenous shunt thrombosis, this compound was an effective antithrombotic agent with an IC50 of 150 and 470 nM, respectively . This suggests that the effects of this compound can vary with different dosages, and that it may have toxic or adverse effects at high doses.

Transport and Distribution

Given its oral bioavailability and plasma clearance rate, it can be inferred that this compound is likely transported and distributed effectively within the body .

Vorbereitungsmethoden

Die Synthese von DPC 423 umfasst mehrere Schritte. Eine Methode umfasst die Kondensation von Meta-Bromphenylhydrazin mit 1,1,1-Trifluor-2,4-pentandion zur Bildung eines Gemischs von Pyrazolen . Die Hydrolyse des Zwischenprodukts mit Lithiumhydroxid in Tetrahydrofuran und Wasser ergibt die entsprechende Carbonsäure, die dann mit Oxalylchlorid in Dichlormethan zur Herstellung des Säurechlorids umgesetzt wird . Dieses Säurechlorid wird dann mit dem entsprechenden Amin zu DPC 423 umgesetzt .

Chemische Reaktionsanalyse

DPC 423 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: DPC 423 kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen, um verschiedene Substituenten einzuführen.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

DPC 423 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: DPC 423 can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

DPC 423 wird mit anderen Faktor-Xa-Inhibitoren wie Apixaban, Rivaroxaban, Edoxaban und Betrixaban verglichen . Obwohl all diese Verbindungen das gleiche Ziel haben, ist DPC 423 aufgrund seiner hohen Wirksamkeit, Selektivität und oralen Bioverfügbarkeit einzigartig . Zusätzlich hat DPC 423 ein günstiges pharmakokinetisches Profil mit einer langen Plasmahalbwertszeit gezeigt, was es zu einem vielversprechenden Kandidaten für die klinische Entwicklung macht .

Ähnliche Verbindungen umfassen:

Apixaban: Ein weiterer Faktor-Xa-Inhibitor mit hoher Wirksamkeit und Selektivität.

Rivaroxaban: Bekannt für seine Verwendung in der Vorbeugung und Behandlung von thromboembolischen Erkrankungen.

Edoxaban: Wird zur Schlaganfallprophylaxe bei Patienten mit Vorhofflimmern eingesetzt.

Betrixaban: Wird hauptsächlich zur Vorbeugung von venöser Thromboembolie eingesetzt.

DPC 423 zeichnet sich durch seine einzigartige chemische Struktur und pharmakokinetische Eigenschaften aus, was es zu einer wertvollen Ergänzung der Klasse der Faktor-Xa-Inhibitoren macht .

Eigenschaften

IUPAC Name |

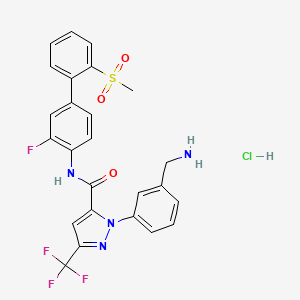

2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F4N4O3S.ClH/c1-37(35,36)22-8-3-2-7-18(22)16-9-10-20(19(26)12-16)31-24(34)21-13-23(25(27,28)29)32-33(21)17-6-4-5-15(11-17)14-30;/h2-13H,14,30H2,1H3,(H,31,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBVKRYJJZQKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClF4N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292135-59-2 | |

| Record name | DPC-423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292135592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPC-423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLJ2DL48G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.